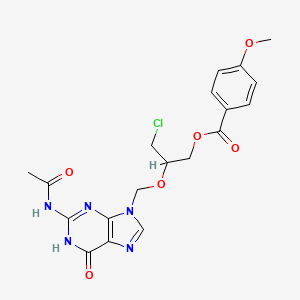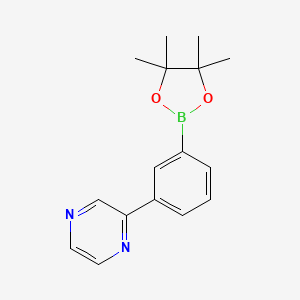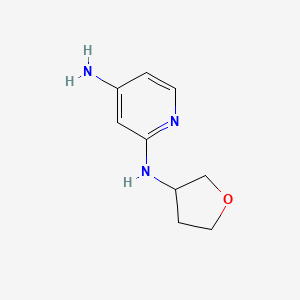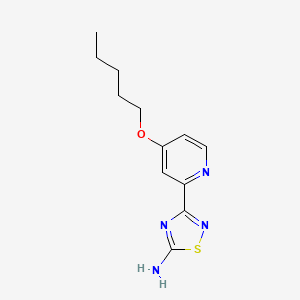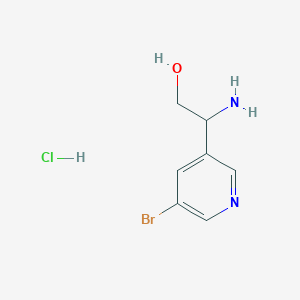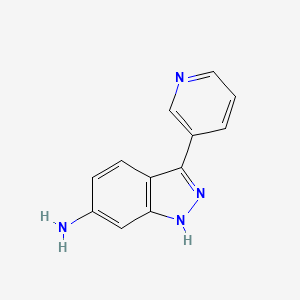
3-pyridin-3-yl-1H-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyridin-3-yl-1H-indazol-6-amine: is a heterocyclic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyridine ring attached to an indazole moiety, which is a bicyclic structure comprising a pyrazole ring fused to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridin-3-yl-1H-indazol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have also been employed to synthesize indazole derivatives . For example, the reaction of 2-azidobenzaldehydes with amines under catalyst-free conditions can yield indazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-pyridin-3-yl-1H-indazol-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
Chemistry: 3-pyridin-3-yl-1H-indazol-6-amine is used as a building block in the synthesis of various complex molecules and pharmaceuticals . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and receptor modulator . It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a valuable tool for understanding biological processes .
Medicine: The compound has been investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities . Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science . Its versatile chemical properties enable its use in various industrial applications .
Mechanism of Action
The mechanism of action of 3-pyridin-3-yl-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways . In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death . The exact molecular pathways involved may vary depending on the specific biological context and target .
Comparison with Similar Compounds
Indazole: A parent compound with a similar bicyclic structure but lacking the pyridine ring.
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.
Indole: A bicyclic compound with a benzene ring fused to a pyrrole ring.
Uniqueness: 3-pyridin-3-yl-1H-indazol-6-amine is unique due to the presence of both the pyridine and indazole moieties in its structure . This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications . Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-pyridin-3-yl-1H-indazol-6-amine |
InChI |
InChI=1S/C12H10N4/c13-9-3-4-10-11(6-9)15-16-12(10)8-2-1-5-14-7-8/h1-7H,13H2,(H,15,16) |
InChI Key |
WUIMWWYJZRZWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


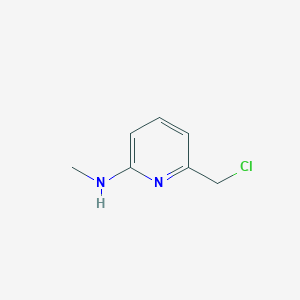
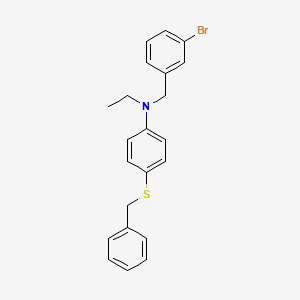

![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
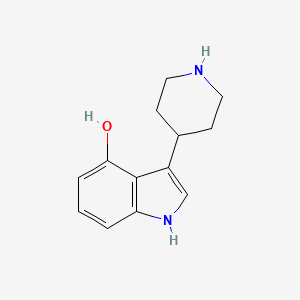
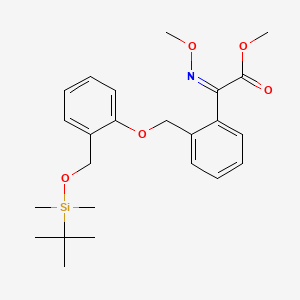
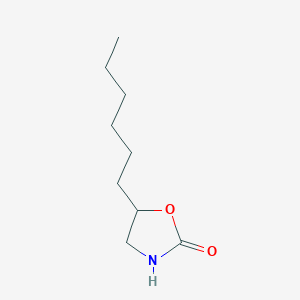
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
